8-({[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-BUTYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
8-({[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-BUTYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a purine base, a triazine ring, and a morpholine group. Its molecular formula is C24H32N8O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-BUTYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled temperature and pH conditions.
Attachment of the Purine Base: The purine base is introduced through a nucleophilic substitution reaction, where the triazine ring reacts with a purine derivative in the presence of a suitable catalyst.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate compound with a thiol reagent under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled synthesis and high yield.
Purification Steps: Including crystallization and chromatography to ensure the purity of the final product.
Quality Control: Rigorous testing to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
8-({[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-BUTYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the triazine and purine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under inert atmosphere.
Substitution: Halogenated solvents, catalysts like palladium or platinum.
Major Products
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with modified oxidation states.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-({[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-BUTYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
8-({[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-BUTYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Similar in structure but with different substituents.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine: Another triazine derivative with similar applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methylsulfanyl]-7-butyl-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N9O3S/c1-4-5-6-28-13-14(25(2)19(30)26(3)15(13)29)23-18(28)32-11-12-21-16(20)24-17(22-12)27-7-9-31-10-8-27/h4-11H2,1-3H3,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWJCEZLMNFLAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC3=NC(=NC(=N3)N4CCOCC4)N)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N9O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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